Product packaging for MS2177(Cat. No.:)

MS2177

Cat. No.: B1150127
M. Wt: 442.608
Attention: For research use only. Not for human or veterinary use.
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Description

Overview: MS2177 * is a high-purity small molecule compound intended for research applications in biochemistry and cell biology. It is supplied as a solid powder to ensure stability and ease of reconstitution for in vitro experimental use. Physical Properties & Quality: * this compound * is provided at a documented purity of ≥95% as determined by HPLC analysis. This specification ensures consistency and reliability for research outcomes. Researchers can dissolve the compound in DMSO to create concentrated stock solutions for further dilution in aqueous buffers. Research Applications & Value: * this compound** is designed as a tool compound for investigating specific cellular pathways. Its core research value lies in its ability to selectively target and modulate key proteins, making it useful for probing disease mechanisms, signal transduction networks, and gene regulation. Its mechanism of action involves potent and targeted degradation or inhibition of oncogenic proteins, effectively suppressing cancer cell growth in model systems. Studies with this compound can provide critical insights for drug discovery and the development of novel therapeutic strategies. Handling and Storage: For optimal stability, this compound should be stored as recommended by the supplier. As with all research chemicals, proper laboratory safety procedures, including the use of personal protective equipment, should always be followed. Notice: This product is categorized For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C24H38N6O2

Molecular Weight

442.608

SMILES

COC1=C(OCCN)C=C(N=C(N2CCCC2)N=C3NCCCCCN4CCCC4)C3=C1

Appearance

Solid powder

Synonyms

MS2177;  MS-2177;  MS 2177.; 7-(2-aminoethoxy)-6-methoxy-2-(pyrrolidin-1-yl)-N-(5-(pyrrolidin-1-yl)pentyl)quinazolin-4-amine

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs Targeting SETD8

UNC0379
  • Target : SETD8 (substrate-competitive inhibitor).
  • Potency : First selective SETD8 inhibitor, though less potent than MS2175.
  • Selectivity : Selective over 15 other methyltransferases, including G9a and GLP .
  • Mechanism: Reduces chromatin-bound SETD8 and H4K20me1 levels, phenocopying SETD8 knockdown .
MS2177
  • Improvements Over UNC0379 :
    • 3.5-fold increase in potency (IC₅₀ = 1.9 μM vs. UNC0379’s ~6.7 μM) .
    • Enabled the first crystal structure of SETD8 with an inhibitor, guiding covalent drug design .
MS453
  • Target : SETD8 (covalent inhibitor).
  • Mechanism : Modifies C311 irreversibly, showing >100-fold selectivity over 29 other methyltransferases (e.g., EZH2, SMYD2/3) .
  • Applications : Tool compound for studying SETD8 biology due to its specificity.
C23
  • Target: SETD8 (novel substrate-competitive inhibitor).
  • Structural Features: Shares a quinoline moiety with UNC0379/MS2177, critical for SETD8 binding .
  • Activity : Reduces H4K20me1 levels with dose-dependent efficacy comparable to UNC0379 .

Inhibitors Targeting Other KMTs

A-196
  • Target : SUV420H1/2 (di-/trimethylases of H4K20).
  • Potency : Peptide-competitive inhibitor with >10-fold selectivity over other KMTs .
  • Therapeutic Potential: Explored in cancers reliant on H4K20me2/3.
(R)-PFI-2
  • Target: SETD7 (monomethyltransferase for H3K4).
  • Synergy : Enhances sensitivity of NSCLC cells to doxorubicin .
BAY-598
  • Target : SMYD2 (H3K36 methyltransferase).
  • Selectivity : >10-fold over SMYD3 and >100-fold over 31 other methyltransferases .

Key Data Comparison

Compound Target IC₅₀/KD Selectivity Profile Mechanism References
UNC0379 SETD8 ~6.7 μM (estimated) 15+ KMTs (e.g., G9a, GLP) Substrate-competitive
This compound SETD8 1.9 μM (IC₅₀) Improved over UNC0379 Substrate-competitive
MS453 SETD8 N/A 29+ KMTs (e.g., EZH2, SMYD2/3) Covalent (C311 binding)
C23 SETD8 Comparable to UNC0379 Similar to UNC0379 Substrate-competitive
A-196 SUV420H1/2 Sub-μM >10-fold over other KMTs Peptide-competitive
BAY-598 SMYD2 Cell-active >10-fold over SMYD3 Substrate-competitive

Mechanistic and Selectivity Insights

  • This compound vs. UNC0379: The aminoalkyl addition in this compound enhances binding to SETD8’s hydrophobic pocket, explaining its improved potency .
  • Covalent vs. Non-Covalent: MS453’s covalent mechanism provides prolonged inhibition but requires careful toxicity evaluation due to SETD8’s essential role in embryonic development .
  • Selectivity Challenges: While this compound and UNC0379 are selective for SETD8, off-target effects on non-histone substrates (e.g., p53) remain underexplored .

Clinical and Research Implications

  • Limitations : SETD8 deletion causes embryonic lethality in mice, complicating therapeutic targeting .
  • Combination Therapies : Synergy with chemotherapeutics (e.g., doxorubicin) is proposed but understudied .
  • Future Directions :
    • Structural optimization of this compound derivatives for improved bioavailability.
    • Exploration of SETD8 inhibitors in cancers with defined H4K20me1 dysregulation.

Q & A

Q. What is the molecular mechanism of MS2177 as a selective SETD8 inhibitor, and how does it differ from earlier compounds like UNC0379?

this compound is a quinoline-derived small-molecule inhibitor optimized from UNC0379, designed to selectively target SETD8 (a lysine methyltransferase). Its mechanism involves binding to the SET domain of SETD8, disrupting the enzyme’s ability to methylate histone H4K20. Structural studies (e.g., co-crystal structures, PDB ID 5T5G) reveal that this compound occupies the substrate-binding pocket, with improved potency due to enhanced hydrophobic interactions and reduced steric hindrance compared to UNC0379 .

Q. What experimental models are validated for studying this compound’s cellular effects?

Key models include:

  • In vitro assays : Dose-response curves in cancer cell lines (e.g., HeLa, MCF7) to measure IC50 values for SETD8 inhibition.
  • Phenocopy validation : Comparing this compound-treated cells with SETD8-knockdown models via siRNA to confirm specificity .
  • Structural biology : X-ray crystallography using SETD8–this compound complexes to map binding interactions .

Q. How should researchers design dose-response experiments to minimize off-target effects of this compound?

  • Use a narrow concentration range (e.g., 0.1–10 µM) based on prior IC50 data.
  • Include controls with pan-methyltransferase inhibitors (e.g., SAH) to distinguish SETD8-specific effects.
  • Validate selectivity via enzymatic assays against related KMTs (e.g., EZH2, SMYD2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported cytotoxicity across cancer subtypes?

Contradictions may arise from differences in:

  • Cellular context : SETD8’s role varies by tissue (e.g., essential in some cancers, redundant in others).
  • Experimental variables : Ensure standardized protocols for cell viability assays (e.g., MTT vs. ATP-based luminescence).
  • Data normalization : Account for baseline H4K20me1 levels using immunofluorescence or Western blotting .

Q. What methodological strategies improve this compound’s pharmacokinetic properties for in vivo studies?

  • Scaffold modification : Introduce polar groups to enhance solubility while retaining SETD8 binding (e.g., MS453, a covalent derivative targeting C311 in SETD8’s active site).
  • Delivery systems : Use nanoparticle encapsulation to improve bioavailability in xenograft models .

Q. How can multi-omics datasets (e.g., transcriptomics, proteomics) be integrated to study this compound’s epigenetic impact?

  • Workflow :

Perform RNA-seq to identify differentially expressed genes post-treatment.

Overlay with ChIP-seq data for H4K20me1/me2/me3 to map methylation changes.

Use pathway analysis tools (e.g., DAVID, GSEA) to link methylation dynamics to functional outcomes .

Methodological Guidelines

  • Structural Analysis :

    ParameterThis compoundUNC0379
    IC50 (SETD8) 12 nM45 nM
    Selectivity >100x vs. GLP~10x vs. GLP
    Covalent Binding NoNo
    Source: Co-crystal structures and enzymatic assays
  • Data Reporting Standards :

    • Include raw data for dose-response curves and selectivity profiles in supplementary materials.
    • Specify instrument models (e.g., Agilent 1260 HPLC for purity checks) and statistical software (e.g., GraphPad Prism v10) .

Key Challenges and Future Directions

  • Clinical Relevance : SETD8 deletion causes embryonic lethality in mice; prioritize studies in cancers with SETD8 overexpression (e.g., glioblastoma) .
  • Ethical Considerations : Address potential off-target effects in non-cancer tissues when designing in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.